molecular formula C17H25NO5S B7987041 (R)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester

(R)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7987041
M. Wt: 355.5 g/mol
InChI Key: SKOKKOPKFKENHX-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a toluene-4-sulfonyloxy group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Toluene-4-sulfonyloxy Group: This step involves the reaction of the piperidine derivative with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of ®-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the toluene-4-sulfonyloxy group, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The toluene-4-sulfonyloxy group can be substituted with other nucleophiles, leading to a variety of functionalized piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized piperidine derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of piperidine-based compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions or receptor binding.

Medicine

In medicinal chemistry, ®-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmacologically active compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of ®-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The toluene-4-sulfonyloxy group can participate in electrophilic aromatic substitution reactions, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
  • ®-3-(Toluene-4-sulfonyloxy)-hexylamine
  • ®-3-(Toluene-4-sulfonyloxy)-butanoic acid tert-butyl ester

Uniqueness

®-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and stereochemistry. The presence of the piperidine ring, along with the toluene-4-sulfonyloxy and tert-butyl ester groups, imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl (3R)-3-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)23-14-6-5-11-18(12-14)16(19)22-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOKKOPKFKENHX-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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